2,3-Dichloro-3'-pyrrolidinomethyl benzophenone 2,3-Dichloro-3'-pyrrolidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898770-76-8
VCID: VC2478961
InChI: InChI=1S/C18H17Cl2NO/c19-16-8-4-7-15(17(16)20)18(22)14-6-3-5-13(11-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
SMILES: C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Molecular Formula: C18H17Cl2NO
Molecular Weight: 334.2 g/mol

2,3-Dichloro-3'-pyrrolidinomethyl benzophenone

CAS No.: 898770-76-8

Cat. No.: VC2478961

Molecular Formula: C18H17Cl2NO

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-3'-pyrrolidinomethyl benzophenone - 898770-76-8

Specification

CAS No. 898770-76-8
Molecular Formula C18H17Cl2NO
Molecular Weight 334.2 g/mol
IUPAC Name (2,3-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C18H17Cl2NO/c19-16-8-4-7-15(17(16)20)18(22)14-6-3-5-13(11-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Standard InChI Key ARDYNEROAUNCGD-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Canonical SMILES C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl

Introduction

2,3-Dichloro-3'-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO and a molecular weight of 334.24 g/mol . It features a benzophenone backbone substituted with two chlorine atoms and a pyrrolidinomethyl group, contributing to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

Organic Synthesis

2,3-Dichloro-3'-pyrrolidinomethyl benzophenone serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure enables it to undergo various chemical transformations, making it a versatile building block in synthetic chemistry.

Pharmaceutical Testing

In pharmaceutical testing, this compound is used as a reference standard. It is typically employed in small quantities as a control during testing processes to ensure the accuracy and reliability of pharmaceutical test results.

Polymer Synthesis

The compound can be used in the synthesis of polymers by reacting it with other monomers under controlled conditions. This leads to the formation of polymers with unique properties, which can be tailored for specific applications.

Photoinitiators and Photoresists

2,3-Dichloro-3'-pyrrolidinomethyl benzophenone can act as a photoinitiator in polymerization reactions. When mixed with monomers and exposed to light, it initiates the polymerization process, allowing for rapid and controlled polymer formation. Additionally, it is used in the formulation of photoresists, enabling the creation of high-resolution, patterned coatings.

Synthesis

The synthesis of 2,3-Dichloro-3'-pyrrolidinomethyl benzophenone typically involves several steps that can be optimized by adjusting reaction parameters such as temperature, solvent, and concentration to enhance yield and purity.

Comparison with Similar Compounds

While there are compounds with similar structures, such as pyrrolidinone derivatives, which have shown anticancer and antioxidant activities , 2,3-Dichloro-3'-pyrrolidinomethyl benzophenone's unique substitution pattern and functional groups make it distinct. Its ability to undergo diverse chemical transformations enhances its utility in synthetic chemistry compared to other compounds.

Data Tables

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator